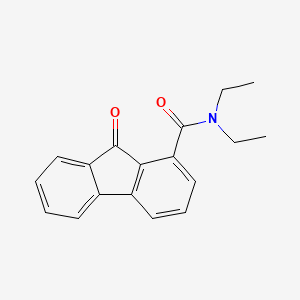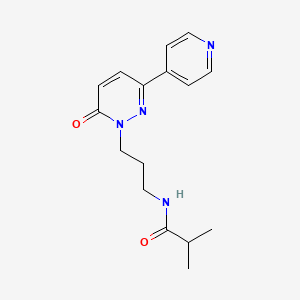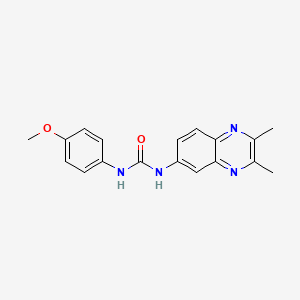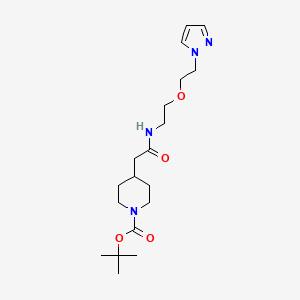
N,N-diethyl-9-oxofluorene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-9-oxofluorene-1-carboxamide, also known as DEFC, is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in various fields. DEFC belongs to the class of oxofluorenes, which are known for their unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-9-oxofluorene-1-carboxamide is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N,N-diethyl-9-oxofluorene-1-carboxamide may increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-9-oxofluorene-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. In one study, N,N-diethyl-9-oxofluorene-1-carboxamide was found to improve cognitive function in rats with induced memory impairment. In another study, N,N-diethyl-9-oxofluorene-1-carboxamide was found to have antioxidant properties and protect against oxidative stress in the liver. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-9-oxofluorene-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-9-oxofluorene-1-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N,N-diethyl-9-oxofluorene-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of N,N-diethyl-9-oxofluorene-1-carboxamide in humans. Another area of interest is its potential as a starting material for the synthesis of new compounds with potential therapeutic applications. Overall, N,N-diethyl-9-oxofluorene-1-carboxamide has shown great potential in various fields of research and is a promising compound for future studies.
Méthodes De Synthèse
The synthesis of N,N-diethyl-9-oxofluorene-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing N,N-diethyl-9-oxofluorene-1-carboxamide is through the reaction of 9-fluorenone with diethylamine in the presence of a catalyst such as sodium ethoxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N,N-diethyl-9-oxofluorene-1-carboxamide has been widely used in scientific research due to its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, N,N-diethyl-9-oxofluorene-1-carboxamide has been used as a starting material for the synthesis of various compounds such as amino acids and peptides. In biochemistry, N,N-diethyl-9-oxofluorene-1-carboxamide has been studied for its potential as an enzyme inhibitor, specifically for the inhibition of acetylcholinesterase. In pharmacology, N,N-diethyl-9-oxofluorene-1-carboxamide has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N,N-diethyl-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLCKUHHJIJSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)



![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)



![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)


